7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
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Overview
Description
7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 2nd position, and an ethyl ester group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and ethyl chloroformate.
Esterification: The carboxylic acid group at the 3rd position is esterified using ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-2-methylquinoline-4-carboxylic acid
- 6-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
- 7-Methoxy-2-methylquinoline-3-carboxylic acid
- 7-Chloro-8-methylquinoline-3-carboxylic acid
Uniqueness
7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester is unique due to the specific positioning of the fluorine atom, methyl group, and ethyl ester group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester is a compound with the molecular formula C₁₃H₁₂FNO₂ and a molecular weight of approximately 219.24 g/mol. It features a quinoline core, which consists of a benzene ring fused to a pyridine ring, with specific substitutions that enhance its biological activity. The presence of a fluorine atom at the 7-position and an ethyl ester at the 3-position contributes to its lipophilicity and potential therapeutic applications in medicinal chemistry.
The biological activity of this compound is largely attributed to its structural characteristics. Compounds with quinoline moieties are known for their diverse pharmacological effects, including:
- Antibacterial Activity : Research indicates that derivatives of quinoline, including this compound, exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Some studies have suggested antifungal activity, although further investigation is required to establish efficacy.
- Anticancer Potential : Preliminary studies indicate that quinoline derivatives may possess anticancer properties, warranting further exploration.
Interaction Studies
Recent interaction studies have focused on the binding affinity of this compound with various biological targets. These studies are critical for understanding how structural modifications can influence biological activity and therapeutic efficacy.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to this compound and their unique aspects:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
7-Chloro-2-methylquinoline-3-carboxylic acid ethyl ester | Contains chlorine instead of fluorine | Potentially different biological activity due to halogen substitution |
8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester | Fluorine at position 8 instead of position 7 | May exhibit altered pharmacokinetics compared to the target compound |
6-Fluoroquinoline derivatives | Variations in substitution patterns on quinoline | Broader range of biological activities depending on substitutions |
The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to its analogs.
Antibacterial Activity
A notable study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Bacillus subtilis | 10 |
Methicillin-resistant Staphylococcus aureus (MRSA) | 20 |
These findings indicate that the compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Studies
In another study, the compound was tested for its cytotoxic effects on cancer cell lines. The results showed that it inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These results highlight the need for further research into its mechanisms and potential therapeutic applications in oncology.
Properties
CAS No. |
948290-76-4 |
---|---|
Molecular Formula |
C13H12FNO2 |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
ethyl 7-fluoro-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H12FNO2/c1-3-17-13(16)11-6-9-4-5-10(14)7-12(9)15-8(11)2/h4-7H,3H2,1-2H3 |
InChI Key |
WZHYAYYENAGSMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)F)C |
Origin of Product |
United States |
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